7-[2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxymethyl group and the tetrahydroquinoline moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
7-[2-(METHOXYMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C20H25N5O/c1-12-8-14-13(2)10-20(3,4)23-16(14)9-15(12)17-6-7-21-19-22-18(11-26-5)24-25(17)19/h6-9,13,23H,10-11H2,1-5H3 |
InChI Key |
HOIHPLTXUGFPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)COC)C)(C)C |
Origin of Product |
United States |
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